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2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide (MF: C₁₆H₁₈N₆O₅S; MW: 406.42 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative belonging to the 1,3-dimethyl-2,6-dioxopurin-7-yl acetamide scaffold family. This scaffold is shared by several pharmacologically characterized tool compounds including HC-030031 (TRPA1 antagonist), ETC-159 (porcupine inhibitor), and TCS 5861528 (TRPA1 blocker).

Molecular Formula C16H18N6O5S
Molecular Weight 406.4 g/mol
Cat. No. B11024431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Molecular FormulaC16H18N6O5S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H18N6O5S/c1-20-14-13(15(24)21(2)16(20)25)22(9-19-14)8-12(23)18-7-10-3-5-11(6-4-10)28(17,26)27/h3-6,9H,7-8H2,1-2H3,(H,18,23)(H2,17,26,27)
InChIKeyGJLWZELVHXPTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide: Compound Class and Procurement-Relevant Identity


2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide (MF: C₁₆H₁₈N₆O₅S; MW: 406.42 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative belonging to the 1,3-dimethyl-2,6-dioxopurin-7-yl acetamide scaffold family. This scaffold is shared by several pharmacologically characterized tool compounds including HC-030031 (TRPA1 antagonist), ETC-159 (porcupine inhibitor), and TCS 5861528 (TRPA1 blocker) [1]. The target compound is structurally distinguished by the simultaneous presence of (i) a benzylamide spacer (-CH₂- between the acetamide nitrogen and the phenyl ring) and (ii) a primary benzenesulfonamide (-SO₂NH₂) group at the para position. This dual-feature architecture places it at the intersection of two well-validated pharmacophore classes: purine-2,6-dione-based PDE/TRPA1 ligands and primary sulfonamide-based carbonic anhydrase inhibitors [2].

Why 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide Cannot Be Replaced by Generic In-Class Analogs


In-class purine-2,6-dione acetamides such as HC-030031 (4-isopropylphenyl), TCS 5861528 (4-sec-butylphenyl), and N-[4-(diethylsulfamoyl)phenyl] analogs differ from the target compound in two pharmacophoric dimensions critical to target engagement: the sulfonamide substitution state and the spacer length between the purine core and the aryl ring [1]. HC-030031 and TCS 5861528 lack a sulfonamide group entirely, precluding interaction with zinc metalloenzymes such as carbonic anhydrases, for which primary sulfonamides are the canonical zinc-binding motif [2]. Conversely, N-[4-(diethylsulfamoyl)phenyl] and N-[4-(butylsulfamoyl)phenyl] analogs bear tertiary sulfonamides that cannot deprotonate to coordinate the active-site zinc ion, fundamentally abolishing carbonic anhydrase inhibitory capacity [2]. The benzyl spacer in the target compound, compared to the direct phenyl attachment in N-[4-(aminosulfonyl)phenyl] analogs, introduces an additional rotational degree of freedom that alters the distance and orientation between the sulfonamide zinc-binding group and the purine tail, a parameter shown by Nocentini et al. to modulate CA isoform selectivity [2]. These structural differences are not incremental; they switch the compound between entirely distinct target profiles.

Quantitative Differentiation Evidence for 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide Versus Closest Analogs


Primary vs. Tertiary Sulfonamide Zinc-Binding Competence for Carbonic Anhydrase Inhibition

The target compound bears a primary sulfonamide (-SO₂NH₂) capable of deprotonation (pKa ~10) to form the SO₂NH⁻ anion that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites. In contrast, the closest sulfonamide-bearing analog, N-[4-(diethylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide (MW 448.5), carries a tertiary diethylsulfamoyl group that cannot undergo the requisite deprotonation, rendering it incompetent as a CA zinc-binding group [1]. This is a binary functional distinction: one chemotype can engage CA isoforms; the other cannot. In the Nocentini et al. study of purine/pyrimidine-tethered benzenesulfonamides, the primary sulfonamide-bearing compounds inhibited hCA I, II, IV, and IX with Kᵢ values spanning sub-nanomolar to low micromolar ranges depending on spacer length, while tertiary sulfonamide analogs were not evaluated as CA inhibitors precisely because they lack the zinc-binding motif [1].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group Isoform selectivity

Benzyl Spacer Length and Conformational Flexibility Differentiate from Direct Phenyl-Linked Analog

The target compound incorporates a benzyl spacer (-CH₂- between the acetamide nitrogen and the 4-sulfamoylphenyl ring), whereas the closest direct comparator N-[4-(aminosulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide (MW 392.4) links the same purine core directly to the 4-sulfamoylphenyl group without the methylene spacer. The Nocentini et al. 2017 study systematically varied the spacer between the benzenesulfonamide and the nitrogenous base tail (ethyl, propyl, butyl linkers) and demonstrated that spacer length and positioning directly modulate CA isoform inhibitory profiles; for the adenine series, the ethyl-linked compound 4 showed Ki values of 8.4 nM (hCA I), 9.6 nM (hCA II), 74.5 nM (hCA IV), and 6.7 nM (hCA IX), while the butyl-linked analog 8 displayed a shifted profile with Ki = 91.1 nM (hCA I), 7.4 nM (hCA II), 8.5 nM (hCA IV), and 56.1 nM (hCA IX) [1]. This demonstrates that a single methylene unit change in spacer length can alter CA IX inhibitory potency by over 8-fold. The target compound's benzyl spacer represents a distinct geometry not present in any of the published comparator series.

Linker optimization CA isoform selectivity Structure-activity relationship Spacer length

Purine-2,6-dione Core Distinguishes Target Profile from Adenine-Based Benzenesulfonamide Series

The target compound contains a 1,3-dimethylxanthine (purine-2,6-dione) core, in contrast to the adenine (6-aminopurine) core used in the Nocentini et al. 2017 benzenesulfonamide series. This core substitution has profound pharmacological consequences: the 1,3-dimethylxanthine scaffold is the pharmacophore for phosphodiesterase (PDE) inhibition and TRPA1 channel antagonism. Chłoń-Rzepa et al. (2018) showed that amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids exhibit dual TRPA1 antagonism and PDE4B/7A inhibition [1]. The reference TRPA1 antagonist HC-030031, which shares the identical purine-2,6-dione core, shows IC₅₀ values of 6.2 ± 0.2 μM against AITC-evoked calcium influx and 5.3 ± 0.2 μM against formalin-evoked calcium influx . In contrast, the adenine-based benzenesulfonamides from Nocentini et al. are devoid of PDE/TRPA1 activity. The target compound therefore represents a unique dual-pharmacophore architecture: the purine-2,6-dione core for potential PDE/TRPA1 engagement and the primary benzenesulfonamide for CA inhibition.

Purine scaffold PDE inhibition TRPA1 antagonism Multitarget pharmacology

Crystallographically Validated Binding Mode of Close Structural Analog to Carbonic Anhydrase II (PDB 6B59)

The co-crystal structure of human carbonic anhydrase II with compound CQS (2-(6-amino-9H-purin-9-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide) has been deposited as PDB entry 6B59 at 1.64 Å resolution [1]. CQS shares with the target compound the critical architectural elements of a purine core tethered via an acetamide linker to a 4-sulfamoylphenyl group. The structure confirms that the primary sulfonamide coordinates the active-site Zn²⁺ ion (typical Zn-N distance ~2.0 Å), while the purine tail extends toward the solvent-exposed rim of the active site. The target compound differs from CQS in two respects: (i) it uses a 1,3-dimethylxanthine core instead of adenine, and (ii) it employs a benzyl (methylene-phenyl) rather than ethyl linker. Despite these differences, the crystallographic data validate the binding competency of the purine-acetamide-benzenesulfonamide architecture for CA II and, by extension, other CA isoforms. This structural validation reduces the procurement risk associated with novel sulfonamide-based CA inhibitor chemotypes.

X-ray crystallography Binding mode Carbonic anhydrase II PDB 6B59

Recommended Research Application Scenarios for 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide Based on Differential Evidence


Carbonic Anhydrase Isoform Selectivity Profiling with a Benzyl-Spacer Purine-2,6-dione Sulfonamide

This compound is best deployed in carbonic anhydrase (hCA I, II, IV, IX, XII) inhibition screening panels where the objective is to map isoform selectivity as a function of spacer geometry. The benzyl linker provides a distinct SAR data point that bridges the gap between direct-phenyl-attached sulfonamides and ethyl/propyl-linked adenine sulfonamides characterized by Nocentini et al. [1]. The compound can be tested in stopped-flow CO₂ hydration assays at 20°C, pH 7.5 against a panel of recombinant human CA isoforms to determine Ki values. Resulting selectivity profiles can guide the design of CA IX-selective anticancer agents or CA II-selective antiglaucoma agents.

Dual-Target CA/PDE or CA/TRPA1 Polypharmacology Probe Studies

Given the 1,3-dimethylxanthine core's established association with PDE4/7 inhibition and TRPA1 antagonism in the Chłoń-Rzepa et al. series [1], this compound is suited as a chemical probe to investigate whether simultaneous carbonic anhydrase inhibition and PDE/TRPA1 modulation produces synergistic effects in cellular models of inflammatory pain or tumor hypoxia. Researchers can benchmark against the single-target reference compounds HC-030031 (TRPA1 IC₅₀ = 6.2 μM) [2] and acetazolamide (standard CA inhibitor, hCA II Ki ~12 nM) to deconvolute contributions from each pharmacophore.

Structure-Based Design of CA IX-Selective Inhibitors Using the Purine-2,6-dione Tail

The co-crystal structure of the closely related CQS ligand bound to hCA II (PDB 6B59, 1.64 Å) [1] provides a validated starting point for molecular modeling and docking studies. The target compound can be computationally docked into the hCA IX-mimic structure (PDB 6B5A) to predict binding poses and guide chemical modifications to the purine tail that enhance isoform selectivity. The 1,3-dimethylxanthine core, being more lipophilic than the adenine core, is predicted to interact differently with the hydrophobic residues lining the CA active site rim, potentially yielding superior hCA IX/hCA II selectivity ratios.

Negative Control Validation for Sulfonamide Pharmacophore Studies

The compound can serve as a matched-pair comparator in experiments designed to isolate the contribution of the primary sulfonamide to CA inhibition. By testing alongside N-[4-(diethylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide (tertiary sulfonamide, CA-incompetent) [1], researchers can confirm that any observed CA inhibition is specifically attributable to the primary sulfonamide zinc-binding group rather than non-specific effects of the purine scaffold. This use case directly supports rigorous pharmacological validation workflows and is relevant for academic groups and CROs conducting target engagement studies.

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